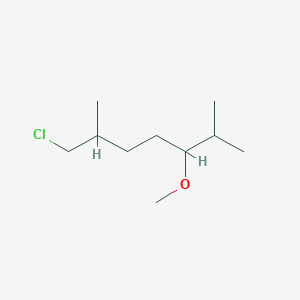

1-Chloro-5-methoxy-2,6-dimethylheptane

Descripción

1-Chloro-5-methoxy-2,6-dimethylheptane is a branched aliphatic compound featuring a heptane backbone substituted with a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and methyl groups (-CH₃) at positions 2 and 6. This structure combines halogen, ether, and alkyl substituents, which influence its physical properties and reactivity.

Propiedades

Número CAS |

62597-04-0 |

|---|---|

Fórmula molecular |

C10H21ClO |

Peso molecular |

192.72 g/mol |

Nombre IUPAC |

1-chloro-5-methoxy-2,6-dimethylheptane |

InChI |

InChI=1S/C10H21ClO/c1-8(2)10(12-4)6-5-9(3)7-11/h8-10H,5-7H2,1-4H3 |

Clave InChI |

XNBYZTVQVHSWMB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(CCC(C)CCl)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-chloro-5-methoxy-2,6-dimethylheptane, enabling comparative analysis of their properties and reactivity:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 1-Chloro-5-methoxy-2,6-dimethylheptane | Cl (C1), OCH₃ (C5), CH₃ (C2, C6) | C₁₀H₂₁ClO | Chloride, Ether |

| 3-Bromo-3,6-dimethylheptane | Br (C3), CH₃ (C3, C6) | C₉H₁₉Br | Bromide |

| 4-Bromo-2,6-dimethylheptane | Br (C4), CH₃ (C2, C6) | C₉H₁₉Br | Bromide |

| (5S)-5-Chloro-2,3-dimethylheptane | Cl (C5), CH₃ (C2, C3) | C₉H₁₉Cl | Chloride |

Structural Differences

- Halogen Position and Type : The target compound’s primary chlorine at C1 contrasts with bromine at tertiary (C3) or secondary (C4) positions in analogs. Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) exhibit higher molecular weight and polarizability compared to chlorinated derivatives .

- This may enhance solubility in polar solvents like ethanol or acetone .

Physical Properties

- Boiling Points :

- Solubility: The methoxy group in the target compound increases hydrophilicity compared to nonpolar brominated analogs, favoring miscibility with alcohols or chlorinated solvents .

Chemical Reactivity

- SN2 Reactions :

- The primary chlorine at C1 in the target compound facilitates SN2 mechanisms due to minimal steric hindrance, unlike secondary/tertiary bromine in analogs (e.g., 4-bromo-2,6-dimethylheptane), where bulky methyl groups hinder nucleophilic backside attack .

- Example: In , -bromo-2,6-dimethylheptane reacts with hydroxide ion to yield 2,6-dimethylheptan-4-ol via SN2, albeit slower than primary substrates .

- However, its distance from the chlorine (four carbons apart) limits significant electronic interaction .

Stability and Environmental Impact

- Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) are less prone to hydrolysis than chlorinated compounds due to stronger C-Br bonds.

- The methoxy group in the target compound may enhance biodegradability compared to fully halogenated analogs, as ethers are susceptible to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.